Methyl 4-amino-3-bromo-5-iodobenzoate
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Overview
Description
“Methyl 4-amino-3-bromo-5-iodobenzoate” is an organic compound . It is a derivative of benzoic acid, which is a common constituent of many different plants and fruits . The compound contains functional groups such as an amino group (-NH2), a bromo group (-Br), and an iodo group (-I) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-3-bromo-5-iodobenzoate” consists of a benzene ring with an amino group (-NH2), a bromo group (-Br), and an iodo group (-I) attached to it . The exact positions of these groups on the benzene ring can vary, which can lead to different isomers of the compound .Chemical Reactions Analysis
“Methyl 4-amino-3-bromo-5-iodobenzoate” could potentially undergo various chemical reactions due to the presence of the amino, bromo, and iodo groups . These groups are reactive and can participate in a variety of chemical reactions, such as substitution reactions .Scientific Research Applications
- Methyl 4-amino-3-bromo-5-iodobenzoate belongs to the azobenzene family, known for their photochromic properties. These materials change color upon exposure to light, making them valuable for optical switches, data storage, and smart materials .
- In solution, this compound exhibits absorption bands in the visible region, characteristic of o-fluoroazobenzene. However, its tight packing in the crystalline state inhibits photo-induced structural reorganization .
- Researchers explore azobenzene derivatives for drug delivery due to their light-responsive behavior. By incorporating this compound into drug carriers, controlled release can be achieved using light stimuli .
- Methyl 4-amino-3-bromo-5-iodobenzoate could serve as a building block for molecular sensors. Its reversible photoisomerization allows for sensitive detection of environmental changes or specific analytes .
- The fast trans-to-cis isomerization of azobenzenes (including this compound) enables their use as photomechanical actuators. These materials can undergo mechanical motions (twisting, bending, etc.) upon light exposure, converting photochemical energy into mechanical energy .
- Incorporating azobenzene derivatives into thin films or polymers can lead to light-responsive coatings for optical devices. These coatings can modulate refractive indices, allowing for tunable optical properties .
- While not directly related to the photoactive properties, it’s interesting to note that indole derivatives have been investigated for their antitubercular activity. Researchers have synthesized compounds containing indole moieties and evaluated their efficacy against Mycobacterium tuberculosis .
Photochromic Materials
Drug Delivery Systems
Molecular Sensors
Photomechanical Actuators
Materials for Optical Devices
Antitubercular Activity (Indole Derivatives)
Safety and Hazards
“Methyl 4-amino-3-bromo-5-iodobenzoate” is considered hazardous . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Mechanism of Action
Mode of Action
It’s known that the compound can participate in C-N bond formation via Cu-catalyzed cross-coupling with boronic acids . This suggests that it may interact with its targets through bond formation, leading to changes in the target molecules. More detailed studies are required to fully understand its mode of action.
Biochemical Pathways
The compound is involved in the synthesis of carbazole alkaloids through C-N bond formation . Carbazole alkaloids are a class of compounds with various biological activities. The exact downstream effects of this pathway and how it is affected by Methyl 4-amino-3-bromo-5-iodobenzoate are subjects of ongoing research.
Result of Action
It’s known to participate in the synthesis of carbazole alkaloids , which suggests it may have a role in the production of these biologically active compounds
properties
IUPAC Name |
methyl 4-amino-3-bromo-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDXJUCZOAEOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-bromo-5-iodobenzoate |
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